molecular formula C10H8O2 B6308984 4-(2-Furyl)phenol CAS No. 35461-94-0

4-(2-Furyl)phenol

Cat. No.: B6308984
CAS No.: 35461-94-0
M. Wt: 160.17 g/mol
InChI Key: MVKSSBPEKFRREA-UHFFFAOYSA-N
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Description

4-(2-Furyl)phenol is an organic compound that features a phenol group attached to a furan ring. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenol and furan. These properties make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Furyl)phenol can be synthesized through several methods. One common approach involves the reaction of 2-furylboronic acid with phenol in the presence of a palladium catalyst. This method typically employs Suzuki-Miyaura cross-coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furans. The process includes the catalytic conversion of furfural, a furan derivative, into the desired phenol compound. This method is advantageous due to its sustainability and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the phenol and furan rings.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated and nitrated phenol-furan compounds.

Scientific Research Applications

4-(2-Furyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)phenol involves its interaction with various molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These properties contribute to its bioactivity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Furylphenol: Similar structure but with the phenol group attached at a different position on the furan ring.

    3-Furylphenol: Another isomer with the phenol group attached at the third position of the furan ring.

    4-(2-Thienyl)phenol: A compound where the furan ring is replaced with a thiophene ring.

Uniqueness

4-(2-Furyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .

Properties

IUPAC Name

4-(furan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKSSBPEKFRREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482270
Record name 4-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35461-94-0
Record name 4-(2-furyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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